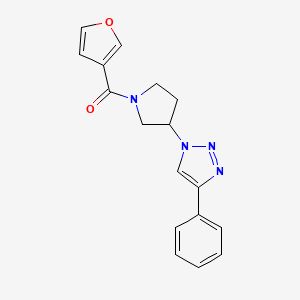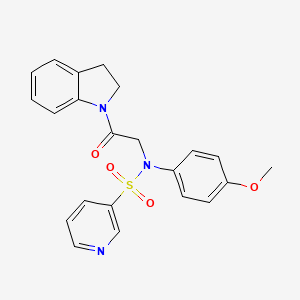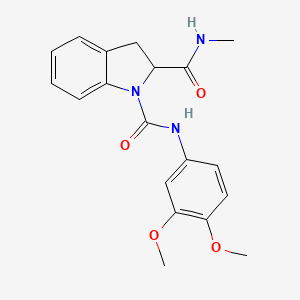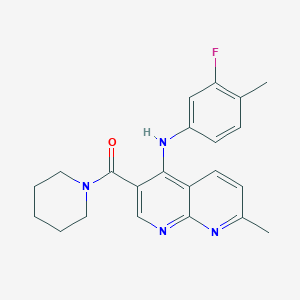
furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It includes a furan ring, a pyrrolidine ring, a phenyl group, and a 1,2,3-triazole ring . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with structures similar to furan-3-yl derivatives have been studied for their potential anticancer properties. For instance, certain triazole-containing compounds have shown promising results in inducing apoptosis in cancer cells and inhibiting colony formation .
Antimicrobial Activity
The presence of furan and triazole moieties in a compound can contribute to significant antimicrobial activities. These compounds are often explored for their effectiveness against various bacterial and fungal strains .
Anti-inflammatory and Antioxidant Properties
Furan and triazole derivatives are also known for their anti-inflammatory and antioxidant properties. They are researched for their potential to reduce inflammation and combat oxidative stress in biological systems .
Drug Discovery
The unique structure of furan-triazole compounds makes them valuable in drug discovery efforts. They are used as scaffolds for developing new drugs with enhanced efficacy and reduced side effects .
Supramolecular Chemistry
These compounds can play a role in supramolecular chemistry, where they may be used to create complex structures with specific functions, such as molecular recognition or self-assembly processes .
Materials Science
In materials science, furan-triazole derivatives can be utilized to develop new materials with desirable properties like increased strength, flexibility, or conductivity .
Chemical Biology and Bioconjugation
The versatility of these compounds allows for their use in chemical biology, particularly in bioconjugation techniques where they can be attached to biomolecules for various research applications .
Fluorescent Imaging
Some furan-triazole compounds exhibit fluorescent properties, making them useful in imaging techniques to visualize biological processes at the molecular level .
Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl … Theoretical and molecular mechanistic investigations of novel (3-(furan … 1,2,3-Triazoles: Synthesis and Biological Application Recent Advances in Syntheses and Antibacterial Activity of Novel Furan …
Direcciones Futuras
The future research directions could involve studying the biological activities of this compound, given that triazole compounds are known to show versatile biological activities . Additionally, further studies could focus on optimizing the synthesis process and exploring the potential applications of this compound in various fields.
Mecanismo De Acción
Target of Action
Compounds containing similar moieties such as 1,2,4-triazole and furan have been known to interact with various biological targets . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Mode of Action
Compounds containing 1,2,4-triazole and furan moieties have been reported to form hydrogen bonds with different targets, leading to changes in the biological activity of the compound .
Biochemical Pathways
Compounds containing similar moieties have been known to affect various biochemical pathways .
Pharmacokinetics
Compounds containing similar moieties have been reported to have improved pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds containing similar moieties have been reported to exhibit a wide range of biological activities .
Action Environment
It is known that various internal and external factors can influence the action of similar compounds .
Propiedades
IUPAC Name |
furan-3-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(14-7-9-23-12-14)20-8-6-15(10-20)21-11-16(18-19-21)13-4-2-1-3-5-13/h1-5,7,9,11-12,15H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXISLHHWNZBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2994530.png)

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)


![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2994543.png)
![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)
![Methyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2994548.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)